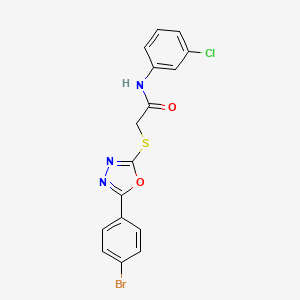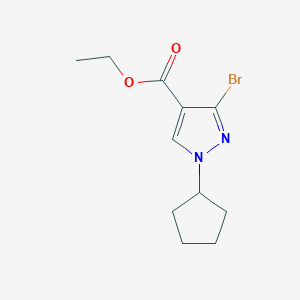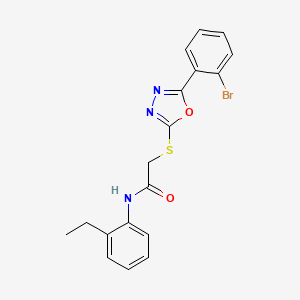
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide typically involves a multi-step process. One common method starts with the reaction of 2-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2-bromophenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then reacted with 2-ethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Applications in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the thiol group can form covalent bonds with nucleophilic sites on proteins.
類似化合物との比較
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
- 2-((5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
Uniqueness
The presence of the bromine atom in 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide distinguishes it from other similar compounds. This bromine atom can participate in unique chemical reactions and may enhance the compound’s biological activity by improving its binding affinity to molecular targets.
特性
分子式 |
C18H16BrN3O2S |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-2-12-7-3-6-10-15(12)20-16(23)11-25-18-22-21-17(24-18)13-8-4-5-9-14(13)19/h3-10H,2,11H2,1H3,(H,20,23) |
InChIキー |
BWBVAVXQYDZOBA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


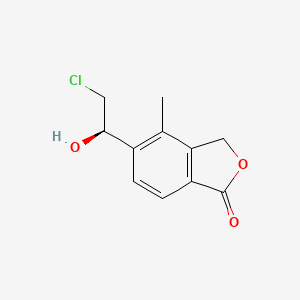
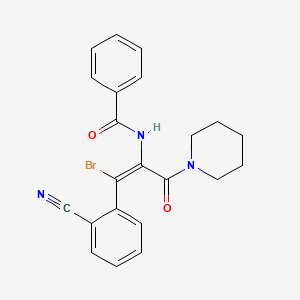
![N-(6-Aminobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11774920.png)
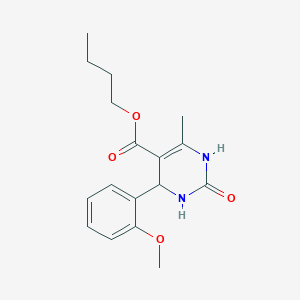

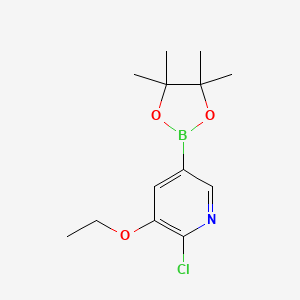
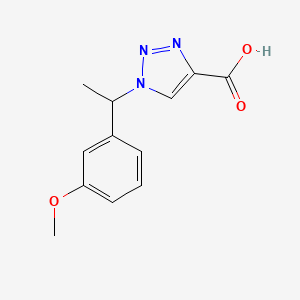
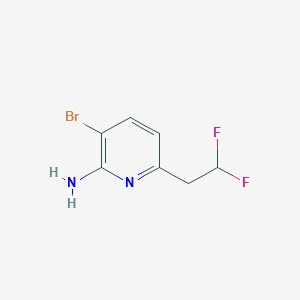
![benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate](/img/structure/B11774964.png)
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)
